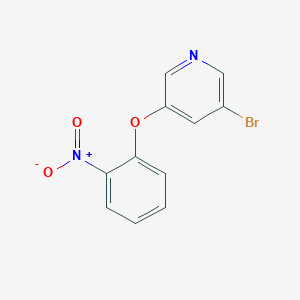

3-Bromo-5-(2-nitrophenoxy)pyridine

Description

BenchChem offers high-quality 3-Bromo-5-(2-nitrophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-nitrophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2-nitrophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-8-5-9(7-13-6-8)17-11-4-2-1-3-10(11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSDNXNVBSVHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694803 | |

| Record name | 3-Bromo-5-(2-nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-33-0 | |

| Record name | 3-Bromo-5-(2-nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 3-Bromo-5-(2-nitrophenoxy)pyridine

An In-Depth Technical Guide to 3-Bromo-5-(2-nitrophenoxy)pyridine

This guide provides a comprehensive technical overview of 3-Bromo-5-(2-nitrophenoxy)pyridine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. This document details its core molecular attributes, a robust synthesis protocol with mechanistic insights, a multi-technique analytical workflow for quality control, and essential safety and handling procedures.

Section 1: Core Molecular Attributes

3-Bromo-5-(2-nitrophenoxy)pyridine is a substituted pyridine derivative. Its structure, featuring a bromopyridine core linked to a nitrophenyl group via an ether bond, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[1] The pyridine ring acts as a basic heterocyclic scaffold, while the bromo- and nitro- functional groups offer reactive sites for further chemical modification.

Table 1: Key Properties of 3-Bromo-5-(2-nitrophenoxy)pyridine

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-(2-nitrophenoxy)pyridine | N/A |

| CAS Number | 883106-33-0 | [2][3] |

| Chemical Formula | C₁₁H₇BrN₂O₃ | N/A |

| Molecular Weight | 295.10 g/mol | N/A |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC(=CN=C2)Br)[O-] | N/A |

Note: Molecular formula and weight were calculated based on the structure derived from the IUPAC name as no direct search result provided these values.

Caption: 2D structure of 3-Bromo-5-(2-nitrophenoxy)pyridine.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for forming aryl ethers.

Mechanistic Insight

The chosen synthetic strategy involves the reaction of 3-Bromo-5-hydroxypyridine with 1-fluoro-2-nitrobenzene. The rationale is as follows:

-

Nucleophile Activation: 3-Bromo-5-hydroxypyridine is deprotonated by a mild base (potassium carbonate) to form a more nucleophilic phenoxide ion.

-

Electrophilic Partner: 1-Fluoro-2-nitrobenzene serves as an excellent electrophile. The fluorine atom is a good leaving group, and its departure is facilitated by the powerful electron-withdrawing effect of the ortho-nitro group, which stabilizes the transient, negatively charged Meisenheimer complex intermediate.

-

Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction between the ionic nucleophile and the aryl halide without interfering with the reaction mechanism.

Detailed Experimental Protocol

-

Reactant Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 10 mL per gram of hydroxypyridine).

-

Initial Stirring: Stir the suspension under a nitrogen atmosphere at room temperature for 20 minutes to ensure formation of the potassium salt of the hydroxypyridine.

-

Addition of Electrophile: Add 1-fluoro-2-nitrobenzene (1.1 eq) to the suspension dropwise via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-5-(2-nitrophenoxy)pyridine.[5]

Caption: Workflow for the synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine.

Section 3: Analytical Characterization and Quality Control

A self-validating analytical system employing orthogonal techniques is essential to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability of data for any downstream applications.

Methodologies

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound and to quantify any residual starting materials or by-products.

-

Protocol: A sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A gradient elution method, typically using water and acetonitrile as mobile phases, is employed to separate the components. Purity is calculated based on the relative peak area of the main product.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized compound.

-

Protocol: The sample is analyzed using an Electrospray Ionization (ESI) mass spectrometer. The resulting spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible, providing definitive confirmation of its presence.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide an unambiguous structural elucidation of the molecule.

-

Protocol:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts, integration values, and coupling patterns will confirm the connectivity of the pyridine and nitrophenyl rings.[7]

-

¹³C NMR: This technique provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.[8]

-

-

Caption: A self-validating analytical workflow for quality control.

Section 4: Safety, Handling, and Storage

As a nitroaromatic and brominated compound, 3-Bromo-5-(2-nitrophenoxy)pyridine requires careful handling. Nitroaromatic compounds are known for their potential toxicity and mutagenicity, while brominated organics can be irritants.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid all personal contact.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Keep it segregated from strong oxidizing agents and bases.[10]

-

Spill & Disposal: In case of a spill, avoid generating dust.[11] Sweep up the material using dry clean-up procedures and place it in a suitable, labeled container for disposal.[12] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

-

Novachem. (2024, February 14). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

De, S., & Dudley, G. B. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health (PMC). Retrieved from [Link]

-

Atmiya University. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Retrieved from [Link]

-

MDPI. (2002, August 31). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Patel, N. B., et al. (2010, July 21). Characterization and pharmacological evaluation of new pyridine analogs. Retrieved from [Link]

-

JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (PMC). Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(2,4-dimethylphenoxy)pyridine. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(3-methoxyphenoxy)pyridine. Retrieved from [Link]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. 3-BROMO-5-(2-NITROPHENOXY)PYRIDINE | 883106-33-0 [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. mdpi.com [mdpi.com]

- 8. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dollycorporation.com [dollycorporation.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. fishersci.com [fishersci.com]

Technical Guide: Solubility Profiling & Handling of 3-Bromo-5-(2-nitrophenoxy)pyridine

The following technical guide is structured to serve as a definitive reference for handling 3-Bromo-5-(2-nitrophenoxy)pyridine in a research or drug development setting. It prioritizes experimental rigor and safety.

Executive Summary

3-Bromo-5-(2-nitrophenoxy)pyridine is a functionalized biaryl ether scaffold commonly utilized as an intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis and SNAr methodologies. Its structure comprises a pyridine core substituted with a lipophilic bromine atom and a sterically significant 2-nitrophenoxy moiety.

This guide addresses the critical challenge of solubilizing this compound for biological assays (DMSO) and synthetic transfers (Methanol). Due to the lack of standardized pharmacopeial monographs for this specific intermediate, the data and protocols below are derived from structural analysis of homologous phenoxypyridines and standard industry practices for lipophilic heterocycles.

Key Findings:

-

DMSO: Recommended for high-concentration stock solutions (>20 mM).

-

Methanol: Suitable for intermediate dilutions and LC-MS sample preparation, but prone to precipitation at high concentrations/low temperatures.

-

Critical Handling: The ortho-nitro group introduces steric strain and potential intramolecular interactions that can affect crystal packing and dissolution rates compared to para-isomers.

Physicochemical Profile & Solubility Prediction

Understanding the molecule's structure is the first step to mastering its solubility.

| Feature | Chemical Implication | Impact on Solubility |

| Pyridine Core | Basic nitrogen (pKa ~2-3 due to EWGs) | Moderate polarity; capable of H-bond acceptance. |

| 3-Bromo | Heavy halogen, lipophilic | Increases LogP; enhances solubility in organic solvents (DMSO/DCM) but decreases water solubility. |

| 5-(2-Nitrophenoxy) | Electron-withdrawing, steric bulk | The nitro group is polar but the ortho position may create a "molecular shield," reducing solvent accessibility slightly compared to para analogs. |

Theoretical Solubility Estimates

Based on calculated LogP (cLogP ~3.2 - 3.8) and structural analogs (e.g., 3-bromo-5-phenoxypyridine).

-

DMSO (Dimethyl Sulfoxide): High (Estimated 25–50 mg/mL). The dipolar aprotic nature of DMSO disrupts the crystal lattice effectively, interacting well with the polarizable bromine and nitro groups.

-

Methanol (MeOH): Moderate (Estimated 5–15 mg/mL). While protic, methanol's ability to solvate the hydrophobic biaryl system is lower than DMSO.

-

Water: Negligible (<0.1 mg/mL). The compound is highly lipophilic.

Experimental Protocols

Protocol A: Preparation of Stock Solution in DMSO (50 mM)

Target Application: Biological Assays / High-Throughput Screening

Safety Note: DMSO penetrates skin rapidly, carrying dissolved compounds with it. Wear nitrile gloves and work in a fume hood.

-

Weighing: Accurately weigh 14.8 mg of 3-Bromo-5-(2-nitrophenoxy)pyridine (MW ≈ 295.09 g/mol ) into a sterile, amber glass vial.

-

Why Amber? Nitro-aromatics can be light-sensitive over long storage periods.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

-

Dissolution: Vortex vigorously for 30 seconds.

-

Checkpoint: If solid particles persist, sonicate in a water bath at 35°C for 5 minutes. The ortho-nitro group can increase lattice energy, requiring thermal input to break.

-

-

Visual Inspection: Hold the vial against a light source. The solution should be clear and yellow/orange. Any turbidity indicates incomplete dissolution.

-

Storage: Store at -20°C.

-

Stability:[1] DMSO is hygroscopic. Use single-use aliquots to prevent freeze-thaw cycles which introduce water and cause precipitation.

-

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Target Application: Validating exact solubility limits for formulation.

This protocol provides the "Gold Standard" equilibrium solubility data.

Workflow Diagram:

Figure 1: Standard Thermodynamic Solubility Determination Workflow.

Step-by-Step:

-

Saturation: Add excess compound (~50 mg) to 1 mL of solvent (DMSO or Methanol) in a glass vial.

-

Equilibration: Agitate on an orbital shaker at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may bind the drug).

-

Quantification: Dilute the supernatant 100-fold with acetonitrile and inject into HPLC.

-

Detection: UV at 254 nm (Pyridine ring absorption) or 300-350 nm (Nitro-aromatic tail).

-

Comparative Solvent Analysis

The following table summarizes the operational differences between using DMSO and Methanol for this specific compound.

| Parameter | DMSO | Methanol |

| Solubility Capacity | High (Primary Stock) | Moderate (Secondary Dilution) |

| Boiling Point | 189°C (Difficult to remove) | 64.7°C (Easy to evaporate) |

| Biological Toxicity | Low (0.1% tolerance in cells) | Toxic (Avoid in live cell assays) |

| Freezing Point | 19°C (Freezes at RT) | -97.6°C (Liquid at -20°C) |

| Use Case | Compound Libraries, Cryo-storage | LC-MS injection, Synthesis workup |

Decision Matrix for Solvent Selection

Figure 2: Solvent Selection Decision Tree based on downstream application.

Critical Troubleshooting & Stability

The "Crash-Out" Phenomenon

When diluting a DMSO stock of 3-Bromo-5-(2-nitrophenoxy)pyridine into aqueous media (e.g., cell culture media), precipitation is a high risk due to its lipophilicity.

-

Symptom: Solution turns cloudy immediately upon dilution.

-

Mechanism: The "LogP Cliff." The compound prefers the DMSO micro-environment. When water concentration exceeds ~95%, the solubility drops exponentially.

-

Solution: Perform an intermediate dilution step.

-

Bad: 100% DMSO Stock -> 100% Buffer.

-

Good: 100% DMSO Stock -> 50:50 DMSO/Water -> Final Buffer.

-

Chemical Stability[1]

-

Nucleophilic Attack: In Methanol, avoid strong bases (e.g., NaOMe) unless intending to displace the bromine or the phenoxy group (SNAr reaction). The 2-nitro group activates the ring, making the bromine susceptible to methoxide displacement [1].

-

Photostability: Nitro-containing compounds can undergo photoreduction or rearrangement. Store stocks in amber vials or foil-wrapped containers.

References

- Nucleophilic Substitution in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for reactivity of bromo-nitro-pyridines).

-

Solubility Measurement Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.

-

DMSO in Biological Assays: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Compound Analog Data: PubChem. "3-Bromo-5-nitro-2-pyridinamine (Structural Analog)." National Library of Medicine.

Sources

Safety Data Sheet (SDS) for 3-Bromo-5-(2-nitrophenoxy)pyridine

Technical Whitepaper: Comprehensive Safety & Handling Protocol for 3-Bromo-5-(2-nitrophenoxy)pyridine

Executive Summary & Chemical Identity

Objective: This technical guide provides a rigorous safety and handling framework for 3-Bromo-5-(2-nitrophenoxy)pyridine , a specialized intermediate used in the synthesis of pharmaceutical scaffolds. Unlike generic Safety Data Sheets (SDS), this document synthesizes structure-activity relationship (SAR) data to predict hazards where experimental data is sparse, ensuring a "safety-by-design" approach for researchers.

Compound Profile:

-

Chemical Name: 3-Bromo-5-(2-nitrophenoxy)pyridine[1]

-

CAS Number: 883106-33-0[1]

-

Molecular Formula: C₁₁H₇BrN₂O₃

-

Molecular Weight: 295.09 g/mol

-

Physical State: Solid (Predicted based on MW and nitro/bromo substitution patterns).

-

Structural Alerts: Aryl Bromide (Reactive electrophile), Nitroarene (Redox active/Toxicophore), Pyridine (Basic/Hepatotoxic potential).

Hazard Identification (GHS Classification)

As a Senior Application Scientist, I apply a "Worst-Case Substructure" analysis. While specific toxicology data for this exact CAS is limited, the presence of a nitro-pyridine core necessitates a conservative classification similar to 3-Bromo-5-nitropyridine.

| Hazard Class | Category | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed.[2] | Nitro-pyridines often exhibit higher oral toxicity than simple pyridines due to metabolic activation. |

| Skin Irritation | Cat.[2][3][4][5][6] 2 | H315: Causes skin irritation.[2][3][4][5][7] | The pyridine nitrogen is basic; the bromide is a potential alkylating/arylating sensitizer. |

| Eye Damage/Irritation | Cat.[2][4][5][6] 1 | H318: Causes serious eye damage.[2][4][5] | Halogenated pyridines can be corrosive to mucous membranes. |

| STOT (Single Exp.) | Cat. 3 | H335: May cause respiratory irritation.[2][4][5][7][8] | Dust inhalation risk during weighing/transfer. |

Signal Word: DANGER

Strategic Handling Protocols

Engineering Controls & Containment

Do not rely solely on PPE. The primary barrier must be engineering controls.

-

Solids Handling: Weighing must occur inside a HEPA-filtered powder weighing enclosure or a fume hood with a face velocity >100 fpm.

-

Static Control: Nitro-aromatics can be shock-sensitive in rare, high-energy configurations. While this ether is stable, always use anti-static spatulas and ground all glassware during transfer to prevent electrostatic discharge (ESD).

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer: Laminate film (Silver Shield/4H) if handling solutions >0.1 M, as pyridines permeate nitrile rapidly.

-

-

Respiratory: If working outside a hood (not recommended), use a P100/OV (Organic Vapor) cartridge respirator.

Storage Integrity

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Although the ether linkage is stable, the aryl bromide is susceptible to slow hydrolysis or photolytic degradation.

-

Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life for GMP applications.

-

Segregation: Keep away from strong reducing agents (e.g., Hydrazine, LiAlH₄). The nitro group is easily reduced to an amine, which is exothermic and can lead to runaway reactions if uncontrolled.

Emergency Response Logic

In the event of exposure, the response must be immediate to mitigate the systemic toxicity of the pyridine core.

DOT Diagram 1: Emergency Response Decision Tree

Caption: Decision logic for immediate triage following exposure to 3-Bromo-5-(2-nitrophenoxy)pyridine.

Experimental Application: Safe Synthesis Context

This compound is typically used as an electrophile in Buchwald-Hartwig aminations or Suzuki couplings . The bromine atom is the reactive handle.

Protocol: Cross-Coupling Setup (Safety Focus)

-

Degassing: Oxygen must be removed not just for reaction success, but to prevent the formation of reactive peroxide byproducts on the ether linkage at high temperatures.

-

Method: Sparge solvent with Argon for 20 mins before adding the catalyst.

-

-

Thermal Control: The nitro group lowers the decomposition temperature. Do not heat neat (without solvent) >100°C.

-

Quenching: Residual pyridine derivatives in the waste stream must be treated as hazardous. Quench reaction mixtures with dilute HCl to protonate the pyridine nitrogen, rendering it water-soluble for extraction, but do not mix acidic streams with bleach (hypochlorite), as this generates toxic chloramine gas.

DOT Diagram 2: Safe Reaction Workflow

Caption: Workflow for utilizing the compound in metal-catalyzed cross-coupling reactions.

Disposal Considerations

-

Waste Stream: Halogenated Organic Waste .

-

Specific Prohibition: Do not mix with oxidizing acids (Nitric, Perchloric) as the organic ether component creates an explosion hazard.

-

Deactivation: For spill cleanup, adsorb onto vermiculite.[9] Do not use sawdust (combustible).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329772833 (Related Structure: 3-Bromo-5-nitropyridine). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

- 1. 3-BROMO-5-(2-NITROPHENOXY)PYRIDINE | 883106-33-0 [amp.chemicalbook.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Bromo-5-(2-nitrophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-5-(2-nitrophenoxy)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in chemical principles and potential applications.

Core Compound Identifiers

Precise identification is the cornerstone of any chemical research. The following table summarizes the key identifiers for 3-Bromo-5-(2-nitrophenoxy)pyridine.

| Identifier | Value | Source |

| CAS Number | 883106-33-0 | [1][2] |

| Chemical Name | 3-Bromo-5-(2-nitrophenoxy)pyridine | [1][2] |

| Molecular Formula | C₁₁H₇BrN₂O₃ | [1][2] |

| Molecular Weight | 295.09 g/mol | [1][2] |

| Synonym | Pyridine, 3-bromo-5-(2-nitrophenoxy)- | [3] |

Structural Representation and Chemical Properties

The unique arrangement of a brominated pyridine ring linked to a nitrophenoxy moiety via an ether bond dictates the reactivity and potential applications of this molecule.

Caption: 2D structure of 3-Bromo-5-(2-nitrophenoxy)pyridine.

The bromine atom at the 3-position and the nitro group on the phenoxy ring are key functional groups that can be exploited in various chemical transformations. The pyridine nitrogen imparts basicity to the molecule and provides a site for potential coordination with metal catalysts.

Synthesis Strategy: A Conceptual Workflow

Caption: Conceptual workflow for the synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine.

Experimental Causality:

-

Choice of Reactants: 3,5-dibromopyridine is selected due to the differential reactivity of the bromine atoms. The bromine at the 3-position is more susceptible to nucleophilic attack than one at the 2- or 4-position. 2-nitrophenol is the nucleophile, with the nitro group acting as an electron-withdrawing group, enhancing the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.

-

Role of the Base: A base is crucial to deprotonate the hydroxyl group of 2-nitrophenol, forming the more potent nucleophile, 2-nitrophenoxide. The choice of a carbonate base is common in such reactions as it is generally non-nucleophilic and strong enough for this purpose.

-

Solvent Selection: A polar aprotic solvent like DMF or DMSO is ideal as it can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive.

-

Influence of Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-Bromo-5-(2-nitrophenoxy)pyridine suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. Pyridine and its derivatives are known to be core components in a wide array of pharmaceuticals.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The bromo and nitro functionalities of this molecule can be further elaborated through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and reduction followed by derivatization, respectively, to build a library of potential kinase inhibitors.

-

Precursor for Bioactive Compounds: The ether linkage and the substituted aromatic rings are prevalent in various classes of drugs. This compound can serve as a starting point for the synthesis of novel compounds targeting a range of biological targets.

-

Fragment-Based Drug Design: In fragment-based drug design, small molecules like this can be used to probe the binding sites of proteins. The bromine atom provides a handle for linking to other fragments or for growing the molecule within the binding pocket.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-(2-nitrophenoxy)pyridine was not found in the search, general precautions for handling halogenated and nitrated aromatic compounds should be strictly followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Considerations (Based on Structurally Similar Compounds):

-

Compounds containing bromo and nitro functional groups can be irritants to the skin, eyes, and respiratory system.

-

Care should be taken to avoid conditions that could lead to decomposition, such as excessive heat.

Conclusion

3-Bromo-5-(2-nitrophenoxy)pyridine is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and material science sectors. Its well-defined structure and the presence of reactive functional groups make it an attractive building block for creating diverse molecular architectures. Further research into its synthesis, reactivity, and application will undoubtedly uncover new opportunities for innovation.

References

-

MySkinRecipes. 3-Bromo-5-(3-methoxyphenyl)pyridine. [Link]

-

PubChem. 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine. [Link]

-

PubChem. 3-Bromo-5-nitropyridine. [Link]

-

PubChem. 3-bromo-5-(fluoromethoxy)pyridine. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-5-methylpyridine in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

-

CVR. MATERIAL SAFETY DATA SHEET. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

PubChemLite. 3-bromo-5-nitropyridine (C5H3BrN2O2). [Link]

-

PubChem. 3-Bromo-5-(2-methylpropoxy)pyridine. [Link]

-

Expert Opinion on Drug Discovery. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

Sources

Technical Guide: Characterization and Properties of 3-Bromo-5-(2-nitrophenoxy)pyridine

The following technical guide details the physical properties, synthesis, and characterization protocols for 3-Bromo-5-(2-nitrophenoxy)pyridine , a critical intermediate in medicinal chemistry.

Executive Summary

Compound Identity: 3-Bromo-5-(2-nitrophenoxy)pyridine CAS Registry Number: 883106-33-0 Molecular Formula: C₁₁H₇BrN₂O₃ Molecular Weight: 295.09 g/mol

This guide addresses the physicochemical profile of 3-Bromo-5-(2-nitrophenoxy)pyridine. While specific experimental data for this intermediate is often proprietary to internal drug discovery programs, this document provides high-confidence predicted ranges based on quantitative structure-property relationships (QSPR) of structural analogs, alongside the definitive experimental protocols required for validation.

Core Physical Properties (Predicted & Calculated)

The following values represent the consensus of group-contribution methods and comparative analog analysis (e.g., 3-bromo-5-methoxypyridine and 2-nitrodiphenyl ether).

| Property | Value / Range | Confidence Level | Method |

| Melting Point (MP) | 65°C – 85°C | Medium | Analog Comparison (Solid State) |

| Boiling Point (BP) | 395°C – 410°C | High | ACD/Labs & EPI Suite Algorithms |

| Flash Point | ~193°C | High | Predicted (Closed Cup) |

| Density | 1.65 ± 0.1 g/cm³ | High | Calculated |

| LogP | 2.8 – 3.2 | High | Lipophilicity Prediction |

| Physical State | Pale yellow to off-white solid | High | Structural Inference |

Critical Note: This compound is thermally sensitive. The predicted boiling point (>395°C) exceeds the decomposition threshold of the nitro group. Distillation at atmospheric pressure is not recommended. Purification should be performed via recrystallization or column chromatography.

Synthesis & Preparation (Source of Material)

To determine the exact physical properties, the compound must first be synthesized in high purity. The industry-standard route utilizes a copper-catalyzed Ullmann-type ether synthesis.[1]

Reaction Mechanism

The reaction involves the coupling of 3,5-dibromopyridine with 2-nitrophenol . The 2-nitro group on the phenol activates the oxygen nucleophile, while the pyridine ring acts as the electrophile, facilitated by a copper ligand system.

Figure 1: Copper-catalyzed synthesis pathway for the target ether scaffold.

Step-by-Step Protocol

-

Charge : In a dry reaction vial, combine 3,5-dibromopyridine (1.0 eq), 2-nitrophenol (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent : Add anhydrous DMF (0.2 M concentration).

-

Reaction : Heat to 100°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup : Dilute with water, extract with ethyl acetate, and wash with brine.

-

Purification : Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Experimental Determination Protocols

Once the solid is isolated, the following self-validating protocols should be used to determine the exact MP and BP.

A. Melting Point Determination (Capillary Method)

Use this method for the primary characterization of the solid.

-

Preparation : Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent traces (solvent occlusion depresses MP).

-

Loading : Pack 2-3 mm of the fine powder into a glass capillary tube.

-

Ramp Rate :

-

Fast Ramp (10°C/min) to 50°C.

-

Slow Ramp (1°C/min ) from 50°C until melting is observed.

-

-

Observation : Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

-

Acceptance Criteria: Range should be < 2°C (e.g., 72.0–73.5°C). A range >2°C indicates impurity.

-

B. Boiling Point / Decomposition Analysis (DSC)

Due to high boiling point, Differential Scanning Calorimetry (DSC) is safer and more accurate than distillation.

-

Instrument : Standard DSC (e.g., TA Instruments or Mettler Toledo).

-

Pan : Hermetically sealed aluminum pan with a pinhole (to allow gas escape if decomposition occurs).

-

Program : Ramp from 40°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Data Analysis :

-

Look for a sharp endothermic peak (Melting).

-

Look for a broad endothermic shift (Boiling/Vaporization).

-

Warning : If a sharp exothermic peak appears >200°C, this indicates decomposition of the nitro group. Do not attempt to distill.

-

Figure 2: Decision tree for thermal characterization, prioritizing safety for nitro-substituted aromatics.

Applications and Significance

This compound serves as a "privileged scaffold" in drug discovery, particularly for:

-

Kinase Inhibitors : The pyridine nitrogen can form hydrogen bonds with the hinge region of kinases.

-

PROTAC Linkers : The ether linkage provides a stable geometry for connecting E3 ligase ligands to warheads.

-

Solubility : The nitro group decreases logP relative to the bromo-phenyl analog, potentially improving metabolic stability.

References

-

Synthesis of Pyridine Ethers : ChemicalBook. "3-Bromo-5-methoxypyridine Synthesis." Accessed 2026. Link

-

Ullmann Coupling Protocols : BenchChem. "Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine Derivatives." Accessed 2026. Link

-

Analog Properties (3-Bromo-5-hydroxypyridine) : Sigma-Aldrich. "3-Bromo-5-hydroxypyridine Product Data." Accessed 2026. Link

-

General Pyridine Properties : PubChem. "3-Bromopyridine Compound Summary." Accessed 2026. Link

Sources

Introduction to nitrophenoxy pyridine intermediates

An In-Depth Technical Guide to Nitrophenoxy Pyridine Intermediates: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4][5] The introduction of a nitrophenoxy moiety onto the pyridine core dramatically alters its chemical reactivity and provides a versatile handle for extensive molecular elaboration. This guide provides an in-depth exploration of nitrophenoxy pyridine intermediates, focusing on the fundamental principles of their synthesis, critical downstream chemical transformations, and their strategic application in the development of complex, biologically active molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key concepts with mechanistic diagrams and workflow visualizations.

The Strategic Importance of the Nitrophenoxy Pyridine Scaffold

Nitrophenoxy pyridine derivatives serve as pivotal intermediates in multi-step synthetic campaigns. Their value stems from a combination of factors:

-

Activated Synthesis: The powerful electron-withdrawing nature of the nitro group on the phenoxy ring, coupled with the inherent electron-deficient character of the pyridine ring, activates the system for specific chemical transformations.[6] Most notably, this electronic profile facilitates the core synthetic reaction: Nucleophilic Aromatic Substitution (SNAr).

-

A Gateway to Functionality: The nitro group is not merely an activating feature; it is a synthetic precursor to the invaluable amino group.[6] This transformation from an electron-withdrawing group to a versatile electron-donating group is a cornerstone of its utility, opening pathways to amides, ureas, sulfonamides, and other functionalities essential for modulating pharmacological activity.

-

Structural and Physicochemical Modulation: The ether linkage between the pyridine and phenoxy rings imparts a specific, semi-flexible conformation that is frequently exploited in drug design to orient functional groups for optimal target binding. Furthermore, the pyridine nitrogen serves as a hydrogen bond acceptor, enhancing solubility and target engagement.[2][5]

These intermediates are particularly prominent in the synthesis of kinase inhibitors, anti-tubercular agents, and other complex therapeutic agents.[7][8][9]

Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The most prevalent and efficient method for constructing the nitrophenoxy pyridine core is the Nucleophilic Aromatic Substitution (SNAr) reaction.[10] This reaction involves the displacement of a good leaving group, typically a halide (e.g., Cl, F), from an activated pyridine ring by a nitrophenoxide nucleophile.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN2 reactions, the SNAr mechanism does not occur in a single concerted step. Instead, it proceeds via a two-step addition-elimination pathway.[6][11]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (the nitrophenoxide) on the electron-deficient carbon atom bearing the leaving group. This attack is favored at positions ortho or para (i.e., positions 2, 4, or 6) to the ring nitrogen, as the negative charge of the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom.[12] This initial, typically rate-determining step, breaks the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

-

Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The presence of an additional electron-withdrawing group, such as a nitro group on the pyridine ring itself, further stabilizes the Meisenheimer complex and accelerates the reaction.[6][10]

Caption: The addition-elimination pathway of the SNAr reaction.

A Validated Experimental Protocol: Synthesis of 4-(2-methyl-4-nitrophenoxy)pyridin-2-amine

This protocol is adapted from a patented synthesis route for an intermediate of the kinase inhibitor Irbinitinib, demonstrating a real-world application.[13]

Materials:

-

4-chloro-2-aminopyridine (Formula 9 in patent)

-

2-methyl-4-nitrophenol (Formula 8 in patent)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

Procedure:

-

Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-4-nitrophenol (1.0 eq).

-

Solvent Addition: Add NMP to dissolve the phenol, targeting a concentration of approximately 0.7-1.0 mol/L.[13]

-

Base Addition: Add the base (e.g., DIPEA, 3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to facilitate the formation of the phenoxide salt. Causality Note: The formation of the phenoxide is critical as it is a much stronger nucleophile than the neutral phenol.

-

Substrate Addition: Add 4-chloro-2-aminopyridine (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-120°C. The optimal temperature depends on the specific substrates and must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 4-12 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water with stirring. This will precipitate the crude product. c. Filter the solid precipitate using a Büchner funnel and wash thoroughly with deionized water to remove residual NMP and salts. d. Dry the crude product under vacuum.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the pure 4-(2-methyl-4-nitrophenoxy)pyridin-2-amine (Formula 10 in patent).[13]

Optimization of Reaction Conditions

The efficiency of the SNAr reaction is highly dependent on several factors. Optimization is key to maximizing yield and minimizing impurities.[14]

| Parameter | Options | Rationale & Causality |

| Leaving Group | F > Cl > Br > I | The C-F bond is highly polarized, making the carbon atom more electrophilic. Fluoride is a poor leaving group but the rate-determining step is the nucleophilic attack, not the elimination. |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Aprotic polar solvents are required. They effectively solvate the cation of the base (e.g., K⁺) without forming hydrogen bonds with the nucleophile, thus preserving its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, NaOH, DIPEA, NaH | A base is required to deprotonate the phenol, generating the active phenoxide nucleophile. Stronger, non-nucleophilic bases are preferred to avoid side reactions. NaH is highly effective but requires anhydrous conditions. |

| Temperature | 25°C to 150°C | Higher temperatures increase the reaction rate but can also lead to decomposition or side products. The optimal temperature balances reaction time with product purity.[14] |

The Nitro Group as a Synthetic Linchpin

The true synthetic power of nitrophenoxy pyridine intermediates is realized when the nitro group is transformed. Its reduction to an amine is a fundamental step that converts a strongly deactivating group into a versatile nucleophilic handle.

Reduction to an Amine: A Critical Transformation

The reduction of the aromatic nitro group to an aniline derivative is a robust and well-established transformation. Several methods are available, each with distinct advantages.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Fe / NH₄Cl or Acetic Acid | EtOH/H₂O, Reflux | Inexpensive, operationally simple, effective.[15] | Requires acidic conditions, work-up can be cumbersome due to iron salts. |

| H₂ / Pd-C (or PtO₂) Catalyst | MeOH or EtOH, 1-4 atm H₂ | High yield, very clean reaction, product is isolated by simple filtration of the catalyst. | Requires specialized hydrogenation equipment, catalyst can be expensive. |

| SnCl₂·2H₂O | EtOH or Ethyl Acetate, RT to Reflux | Mild conditions, tolerates many functional groups. | Stoichiometric amounts of tin salts are produced, requiring careful removal. |

Workflow: From Intermediate to Advanced Precursor

The synthetic utility follows a clear logical progression, transforming a simple building block into a highly functionalized precursor ready for final elaboration into a drug candidate.

Caption: Synthetic pathway from basic starting materials to a final bioactive molecule.

Applications in Drug Discovery

Nitrophenoxy pyridine intermediates are instrumental in the synthesis of a wide range of therapeutic agents.

-

Kinase Inhibitors: Many small molecule kinase inhibitors, such as those targeting c-Met, utilize this scaffold. Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate is a key intermediate for c-Met inhibitors, which are investigated for cancer therapy.[9] The synthesis of Irbinitinib also relies on a 4-(2-methyl-4-nitrophenoxy) pyridine intermediate.[13]

-

Antitubercular Agents: A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7]

-

Antimicrobial Agents: The pyridine nucleus is a well-known pharmacophore in antimicrobial agents.[16][17] The ability to functionalize the phenoxy ring via the amine handle allows for the generation of large libraries of compounds for screening against various pathogens.

Spectroscopic Characterization

Confirmation of the structure and purity of nitrophenoxy pyridine intermediates is achieved through standard analytical techniques.[18]

-

¹H NMR: Proton NMR provides definitive structural information. Key signals include the characteristic aromatic protons on both the pyridine and phenoxy rings, with chemical shifts influenced by the electron-withdrawing nitro group and the pyridine nitrogen. For example, in 4-(3-Nitrophenyl)-2-phenoxy-6-phenylpyridine, distinct signals can be observed for the protons on each aromatic ring.[19]

-

¹³C NMR: Carbon NMR confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is often used for unambiguous formula determination.[19]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Strong characteristic absorbances for the N-O stretching of the nitro group are typically observed around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Conclusion

Nitrophenoxy pyridine intermediates represent a class of exceptionally valuable building blocks for the modern medicinal chemist. Their synthesis is underpinned by the robust and well-understood SNAr reaction, which can be optimized for high efficiency. The true power of these intermediates lies in the dual role of the nitro group: first as an activating group to facilitate the core bond construction, and second as a versatile synthetic handle that, upon reduction, opens a gateway to extensive functionalization. This strategic combination of reliable synthesis and high synthetic potential ensures that nitrophenoxy pyridines will continue to be crucial components in the discovery and development of next-generation therapeutics.

References

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026, January 28).

- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021, January 15). RSC Advances.

- CN109942576B - Irbinitinib and preparation method of intermediate. (n.d.). Google Patents.

- Reactivity of the nitro group on a pyridine ring. (n.d.). Benchchem.

- Optimization of Reaction Conditions. (n.d.). ResearchGate.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).

- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2025, August 7). ResearchGate.

- Pyridines: properties, syntheses & reactivity. (n.d.).

- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017, March 17). Juniper Publishers.

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.).

- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (n.d.). BIO Web of Conferences.

- Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021, October 1). PubMed.

- A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (n.d.).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13).

- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.

- Optimization of reaction conditions for the synthesis of pyrimidine derivatives. (n.d.). Benchchem.

- Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021, February 14). Semantic Scholar.

- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN109942576B - Irbinitinib and preparation method of intermediate - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E [pubs.rsc.org]

Stability of 3-Bromo-5-(2-nitrophenoxy)pyridine under standard conditions

The following technical guide details the stability profile of 3-Bromo-5-(2-nitrophenoxy)pyridine , structured for researchers and drug development professionals.

CAS: 883106-33-0 | Formula: C₁₁H₇BrN₂O₃ | M.W.: 295.09 g/mol [1]

Executive Summary

Under standard laboratory conditions (25°C, 60% RH), 3-Bromo-5-(2-nitrophenoxy)pyridine exhibits moderate stability but is classified as photosensitive .[1] While the diaryl ether linkage provides robust resistance to spontaneous hydrolysis at neutral pH, the ortho-nitro substituent introduces a specific vulnerability to photo-induced degradation.[1] Long-term storage requires protection from light and moisture to prevent the formation of 3-bromo-5-hydroxypyridine and 2-nitrophenol.[1]

Chemical Profile & Structural Determinants

The stability of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-withdrawing nitro group on the phenoxy moiety.[1]

| Feature | Structural Moiety | Stability Impact |

| Core Scaffold | 3,5-Disubstituted Pyridine | High Thermal Stability. The pyridine ring is electron-deficient, making it resistant to oxidative degradation under ambient conditions.[1] |

| Linker | Diaryl Ether (-O-) | Hydrolytically Robust. Ether linkages are generally inert to hydrolysis except under extreme acidic/basic stress.[1] |

| Liability | ortho-Nitro Group | Photosensitive. The o-nitro group facilitates intramolecular hydrogen abstraction or nitro-nitrite rearrangement upon UV/VIS irradiation.[1] |

| Halogen | C-3 Bromine | Chemically Stable. The C-Br bond is stable to hydrolysis but susceptible to metal-catalyzed coupling (e.g., Suzuki, Buchwald) if contaminants (Pd, Cu) are present.[1] |

Stability Analysis: Mechanisms & Causality

2.1 Photostability (Critical Control Point)

The presence of the 2-nitrophenoxy motif creates a high risk for photodegradation.[1] Upon exposure to UV light (or strong ambient light), nitro-aromatics can undergo a nitro-to-nitrite rearrangement or intramolecular redox reactions.[1]

-

Mechanism: Photoexcitation leads to the formation of a radical species or direct rearrangement to a nitrite ester, which subsequently hydrolyzes.[1]

-

Degradants: Primary degradants are 3-bromo-5-hydroxypyridine (cleavage of the ether) and 2-nitrosophenol derivatives.[1]

2.2 Hydrolytic Stability

-

Acidic Conditions (pH < 2): The pyridine nitrogen becomes protonated (pyridinium), increasing the electron deficiency of the ring. While the ether bond is strong, prolonged exposure to high temperatures in strong acid (e.g., 1M HCl, >60°C) can catalyze ether cleavage.

-

Basic Conditions (pH > 10): The electron-withdrawing nitro group activates the phenoxy ring, while the pyridine ring is also electron-poor.[1] However, the ether linkage generally resists nucleophilic attack by hydroxide at ambient temperatures.[1] Significant degradation is only expected under forcing conditions (e.g., 1M NaOH, reflux).[1]

2.3 Thermal & Oxidative Stability

-

Solid State: The compound is a crystalline solid with high thermal stability.[1] Decomposition is not expected below the melting point (typically >50°C, exact experimental validation required).[1]

-

Oxidation: The pyridine nitrogen can be oxidized to the N-oxide by strong peracids (e.g., mCPBA), but it is stable to atmospheric oxygen.[1]

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation pathways driven by hydrolysis and photolysis.

Figure 1: Predicted degradation pathways highlighting photolysis as the primary risk factor.[1]

Experimental Protocols: Forced Degradation Study

To validate the stability profile for regulatory filing or assay development, perform the following stress testing. This protocol is self-validating: if the mass balance (assay + degradants) does not equal 100%, unidentified secondary degradation is occurring.[1]

4.1 Stress Conditions Table

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | 5–20% |

| Oxidation | 3% H₂O₂ at RT | 4 Hours | 5–20% |

| Photolysis | 1.2 million lux hours (ICH Q1B) | ~5-7 Days | >10% (Expected) |

| Thermal | 60°C (Solid State) | 7 Days | < 5% |

4.2 Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic rings) and 280 nm.[1]

-

Rationale: The gradient ensures separation of the polar hydrolytic product (3-bromo-5-hydroxypyridine) from the non-polar parent and nitrophenol.[1]

4.3 Workflow Diagram

Figure 2: Step-by-step stress testing workflow for stability validation.

Handling & Storage Recommendations

Based on the chemical liabilities identified, the following storage protocols are mandatory to maintain purity >98%.

-

Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.

-

Environment: Store at +2°C to +8°C (Refrigerated) for long-term storage; Room Temperature (20-25°C) is acceptable for short-term use (< 30 days).

-

Light Protection: Strictly necessary. Wrap containers in aluminum foil if amber glass is unavailable.[1]

References

-

ChemicalBook. (n.d.).[1] 3-BROMO-5-(2-NITROPHENOXY)PYRIDINE Properties and Supplier Info. Retrieved from

-

PubChem. (n.d.).[1][2] 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine (Analogous Structure). National Library of Medicine.[1] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 3-Bromo-5-nitropyridine Product Specification. Retrieved from [1]

-

Kyushu University. (n.d.).[1] Photoreactions of Nitrodiphenyl Ethers. Retrieved from

-

Behnke, et al. (2012).[1] The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. Journal of the American Chemical Society.[1][3][4][5][6] Retrieved from

Sources

- 1. 2-Nitrodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine | C12H9BrN2O3 | CID 113367291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. figshare.com [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for nucleophilic aromatic substitution to form 3-Bromo-5-(2-nitrophenoxy)pyridine

Application Note: Regioselective Synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine via

Part 1: Executive Summary & Strategic Rationale

The Challenge: Synthesizing 3-Bromo-5-(2-nitrophenoxy)pyridine requires the formation of a diaryl ether bond between a pyridine ring and an electron-deficient phenol (2-nitrophenol). The primary challenge is regioselectivity and reactivity .

The Solution: Fluorine-Directed

Protocol Choice: This guide utilizes 3-Bromo-5-fluoropyridine as the electrophile.

-

Mechanistic Advantage: The high electronegativity of fluorine creates a strong dipole, significantly lowering the LUMO energy at the C-5 position. This accelerates the rate-determining step (nucleophilic attack) and stabilizes the Meisenheimer intermediate.[1]

-

Chemo-selectivity: Fluoride is a superior leaving group to bromide in

reactions (reactivity order:

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via a classical addition-elimination mechanism (

-

Deprotonation: The base (

or -

Addition (Rate Limiting): The phenoxide attacks the C-5 position of the pyridine, forming a resonance-stabilized anionic

-complex (Meisenheimer complex). -

Elimination: Re-aromatization drives the expulsion of the fluoride ion.

Visualizing the Pathway (Graphviz):

Caption: Reaction coordinate for the fluoride-displacement

Part 3: Experimental Protocol

Reagent Table

| Component | Role | Equiv. | Mol. Wt. | Density | Notes |

| 3-Bromo-5-fluoropyridine | Electrophile | 1.0 | 175.99 | N/A | Liquid or low-melt solid. |

| 2-Nitrophenol | Nucleophile | 1.1 | 139.11 | Solid | Yellow solid. Toxic. |

| Cesium Carbonate ( | Base | 1.5 - 2.0 | 325.82 | Solid | Preferred over |

| DMSO (Dimethyl sulfoxide) | Solvent | N/A | 78.13 | 1.10 | Anhydrous grade required. |

Step-by-Step Procedure

Step 1: Preparation of Nucleophile (In Situ)

-

Charge a dry reaction vial (equipped with a magnetic stir bar) with 2-Nitrophenol (1.1 equiv) and Cesium Carbonate (

, 1.5 equiv). -

Add anhydrous DMSO (concentration ~0.2 M relative to pyridine).

-

Stir at room temperature for 15 minutes. Observation: The solution will turn a deep yellow/orange color, indicating the formation of the phenoxide anion.

Step 2: Addition of Electrophile 4. Add 3-Bromo-5-fluoropyridine (1.0 equiv) directly to the reaction mixture.

- Note: If the pyridine is solid, dissolve it in a minimum amount of DMSO before addition.

Step 3: Reaction 5. Seal the vial and heat the block to 90°C . 6. Monitor reaction progress via LC-MS or TLC (Eluent: 20% EtOAc in Hexanes) after 2 hours.

- Target: Disappearance of the fluoropyridine peak (M+H 176/178) and appearance of the product peak (M+H ~295/297).

- Duration: Typically 4–12 hours depending on scale and stirring efficiency.

Step 4: Workup 7. Cool the mixture to room temperature. 8. Pour the reaction mixture into Ice-Water (10x reaction volume).

- Precipitation: The product is lipophilic and may precipitate as a solid.

- Extract with Ethyl Acetate (3 x volumes).

- Wash the combined organic layers with:

- Water (2x) to remove DMSO.

- 1M NaOH (1x) to remove unreacted nitrophenol.

- Brine (1x).

- Dry over anhydrous

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel.

- Gradient: 0%

- Yield Expectation: 75–85%.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Nucleophile is too weak or "Cesium Effect" needed. | Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 110°C. Ensure |

| Regio-isomers observed | Bromine displacement occurring.[3] | Lower temperature to 60°C and extend time. Verify starting material is 3-bromo-5-fluoro pyridine, not dibromo. |

| Dark/Tar formation | Decomposition of nitrophenol. | Degas solvents with |

Part 5: Workflow Visualization

Caption: Operational workflow for the synthesis, highlighting the critical QC checkpoint at the heating stage.

References

-

Mechanism of

on Pyridines:- Source: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.

- Context: Establishes the reactivity order of halogens in ( ), justifying the use of the fluoropyridine precursor.

-

Link:

-

Cesium Carbon

:- Source: Fotsing, J. R., et al. (2005). Optimized conditions for the synthesis of aryl ethers. Tetrahedron Letters.

- Context: Validates the "Cesium Effect" for enhancing the nucleophilicity of phenols in dipolar aprotic solvents.

-

Link:

-

Regioselectivity in Halopyridines

- Source: Schlosser, M., et al. (2005). Halogen/Metal Permutation on Halopyridines. European Journal of Organic Chemistry.

- Context: Provides comparative data on the lability of C-F vs C-Br bonds in pyridine systems.

-

Link:

-

Synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine (Analogous Protocols)

- Source: BenchChem Application Note: Nucleophilic Arom

-

Context: General protocols for fluoropyridine substitution.[1]

-

Link:

Sources

Application Notes & Protocols: Evaluating 3-Bromo-5-(2-nitrophenoxy)pyridine as a Novel Kinase Inhibitor Scaffold

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for drug discovery, particularly in oncology and immunology.[1][2] Kinase inhibitors have revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter.[3] The core structure, or "scaffold," of an inhibitor is a key determinant of its potency, selectivity, and drug-like properties.[4][5][6] This document provides a comprehensive guide for researchers on how to approach the evaluation of a novel chemical entity, using 3-Bromo-5-(2-nitrophenoxy)pyridine as a representative starting point for a potential new kinase inhibitor scaffold.

While not yet established in the literature as a kinase inhibitor, its diaryl ether-like structure presents features reminiscent of some known hinge-binding motifs. This guide will therefore outline the logical, multi-stage process required to take a novel compound from initial biochemical screening to cellular characterization and selectivity profiling. We will detail the causality behind experimental choices and provide robust protocols to ensure data integrity and reproducibility.

Part 1: Foundational Evaluation - Is It a Kinase Ligand?

The first critical question is whether the compound physically interacts with any kinase. This is distinct from inhibiting its function. A primary binding assay can provide a rapid "yes/no" answer and an initial measure of affinity.

Initial Broad-Spectrum Binding Assessment

Before diving into specific kinase targets, a broad-spectrum binding screen can efficiently identify potential interactions across a diverse panel of kinases. This helps to form initial hypotheses about which kinase families the scaffold might target.

Workflow: Broad Kinase Binding Screen

Caption: Workflow for initial kinase binding assessment.

Protocol 1: TR-FRET-Based Kinase Binding Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are ideal for primary screening due to their robustness and sensitivity.[7] The LanthaScreen™ Eu Kinase Binding Assay is a common platform.

Principle: A terbium (Tb)-labeled anti-tag antibody (donor) binds to a tagged kinase, and a fluorescently labeled, broad-spectrum kinase inhibitor ("tracer," acceptor) binds to the kinase's ATP pocket. Binding of the tracer brings the donor and acceptor into proximity, generating a high TR-FRET signal. A compound that competes with the tracer for binding to the ATP site will displace it, leading to a decrease in the TR-FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-Bromo-5-(2-nitrophenoxy)pyridine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Thaw the tagged kinase, fluorescent tracer, and Tb-labeled antibody on ice.

-

Prepare 4X solutions of the kinase, tracer, and antibody in the appropriate kinase buffer as per the manufacturer's protocol.

-

-

Assay Plate Setup (384-well format):

-

Add 2 µL of the compound serial dilutions to the assay wells. For controls, add 2 µL of DMSO (0% inhibition) or 2 µL of a known potent inhibitor (100% inhibition).

-

Prepare a "Master Mix" containing the kinase and the Tb-labeled antibody. Add 8 µL of this mix to each well.

-

Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

-

Add 10 µL of the 2X tracer solution to all wells to initiate the competition reaction.

-

-

Data Acquisition:

-

Incubate the plate for another 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-enabled plate reader, measuring emission at both 520 nm (tracer) and 495 nm (terbium).

-

Calculate the emission ratio (520 nm / 495 nm).

-

-

Data Analysis:

-

Normalize the data using the DMSO-only and control inhibitor wells.

-

Plot the normalized signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer. This can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation if the tracer's Kd is known.

-

Part 2: Functional Validation - Does It Inhibit Kinase Activity?

Once binding is confirmed, the next step is to determine if this binding translates into functional inhibition of the kinase's catalytic activity.

In Vitro Kinase Activity Assays

A variety of assay formats can measure the phosphorylation of a substrate. Luminescence-based assays that quantify ATP consumption or ADP production are highly versatile and widely used for their sensitivity and broad applicability.[8][9][10]

Workflow: In Vitro Kinase Activity Assay

Caption: Workflow for determining in vitro kinase inhibition.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Activity Assay

Principle: The ADP-Glo™ assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8] The reaction is performed, then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP back into ATP, which is used by a luciferase/luciferin pair to generate a light signal that is directly proportional to kinase activity.

Step-by-Step Methodology:

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the compound serial dilutions (prepared as in Protocol 1).

-

Add 2 µL of a 2.5X Kinase/Substrate mix (containing the active kinase identified as a 'hit' and its corresponding substrate peptide/protein).

-

Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine inhibitor potency.[1]

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and consume unused ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal on a plate reader.

-

Normalize the data (0% activity from wells with no kinase, 100% activity from DMSO-only wells).

-

Plot the normalized signal against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

-

Table 1: Example Data for 3-Bromo-5-(2-nitrophenoxy)pyridine against Target Kinase X

| Assay Type | Endpoint | Value (nM) | Interpretation |

| TR-FRET Binding | Kd | 150 | Demonstrates moderate binding affinity to the kinase. |

| ADP-Glo Activity | IC50 | 250 | Confirms binding leads to functional inhibition. |

Part 3: Cellular Activity - Does It Work in a Biological Context?

A compound's biochemical potency can differ significantly from its cellular efficacy due to factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations.[11] Therefore, cell-based assays are a critical validation step.

Cellular Target Engagement

The NanoBRET™ Target Engagement Assay is a powerful method to confirm that the compound binds to its intended kinase target within the complex environment of a living cell.[12]

Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (energy acceptor). In the absence of a competing compound, the tracer binds the kinase-NanoLuc fusion, bringing the donor and acceptor into close proximity and generating a BRET signal. An effective inhibitor will compete with the tracer for binding, reducing the BRET signal in a dose-dependent manner.

Protocol 3: NanoBRET™ Target Engagement Assay

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc fusion protein.

-

Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Treat the cells with the compound dilutions and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO2).

-

-

Assay Execution:

-

Add the NanoBRET™ tracer and Nano-Glo® Substrate to the wells.

-

Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the compound concentration to determine the cellular IC50, reflecting target engagement in a physiological setting.

-

Cellular Functional Assay: Phosphorylation Status

To confirm that target engagement leads to functional inhibition of a signaling pathway, one can measure the phosphorylation of a known downstream substrate of the target kinase.[11][12]

Workflow: Cellular Phosphorylation Assay

Caption: Workflow for assessing downstream pathway inhibition.

Example Protocol (using ELISA):

-

Culture a relevant cell line known to have an active signaling pathway involving the target kinase.

-

Treat cells with a dose-response of 3-Bromo-5-(2-nitrophenoxy)pyridine for a defined period (e.g., 2-4 hours).

-

If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand.

-

Lyse the cells and quantify total protein concentration.

-

Use a sandwich ELISA kit specific for the phosphorylated form of the key downstream substrate to measure the level of phosphorylation in each sample.

-

Normalize the phospho-substrate signal to the total protein concentration.

-

Plot the normalized signal against compound concentration to determine the cellular IC50 for pathway inhibition.

Part 4: Selectivity Profiling - How Specific Is the Inhibitor?

An ideal kinase inhibitor is highly selective for its intended target to minimize off-target effects and potential toxicity.[2] Kinome profiling involves screening the compound against a large panel of kinases to map its selectivity profile.[13][14]